molecular formula C16H19N3O4 B4328072 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Numéro de catalogue B4328072
Poids moléculaire: 317.34 g/mol
Clé InChI: LKDFHFXJYKLHNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. The purpose of

Mécanisme D'action

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to be effective in reducing pain and inflammation in a variety of conditions. It has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been found to have a half-life of approximately 22 hours and is metabolized by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which allows for the specific targeting of the COX-2 enzyme. 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. However, 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has limitations in terms of its solubility and stability, which can affect its use in lab experiments.

Orientations Futures

There are several future directions for the study of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One direction is the potential use of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in the treatment of cancer and other inflammatory conditions. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, including its metabolism and distribution in the body. Additionally, the development of new formulations and delivery methods for 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid could improve its effectiveness and reduce its side effects.

Applications De Recherche Scientifique

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other inflammatory conditions.

Propriétés

IUPAC Name

4-[4-[(4-ethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-14-7-5-12(6-8-14)16(22)18-13-10-17-19(11-13)9-3-4-15(20)21/h5-8,10-11H,2-4,9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFHFXJYKLHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[(4-ethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 2
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 3
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 4
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 5
Reactant of Route 5
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 6
Reactant of Route 6
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.